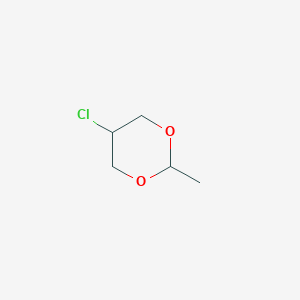
Pentane-2,4-dion, Monokaliumsalz
Übersicht
Beschreibung
Pentane-2,4-dione, monopotassium salt is a chemical compound with the molecular formula C5H7KO2 . It is a versatile compound used in scientific research, including catalyst synthesis, organic synthesis, and pharmaceutical research.
Synthesis Analysis
Pentane-2,4-dione, monopotassium salt can be synthesized from various methods. For instance, it has been used as a precursor to acetylacetonate, a common bidentate, and a raw material for the synthesis of heterocyclic compounds . It has also been used in the synthesis of complexes with Nickel (II) and Cobalt (III) .Molecular Structure Analysis
The molecular structure of Pentane-2,4-dione, monopotassium salt is characterized by its molecular formula C5H7KO2. It has an average mass of 138.206 Da and a mono-isotopic mass of 138.008316 Da .Chemical Reactions Analysis
Pentane-2,4-dione, monopotassium salt, like other ketones, is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2). The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .Physical And Chemical Properties Analysis
Pentane-2,4-dione, monopotassium salt is a colorless or yellow-colored liquid. It is less dense than water, and its vapors are heavier than air . It is highly flammable and soluble in water .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Assays
Kaliumacetylacetonat dient als fluorogenes Sonde für den Assay von Dipeptidylpeptidase-4-Enzymhemmern, die Medikamente zur Behandlung von Typ-2-Diabetes sind . Die Verbindung reagiert mit der primären Aminogruppe in dem Medikament, um ein fluoreszierendes Molekül zu bilden, das die Detektion und Quantifizierung des Medikaments in pharmazeutischen und biologischen Matrizen unterstützt.
Synthese von Derivaten
Diese Verbindung wird bei der Synthese von 3-substituierten Derivaten von Pentane-2,4-dion verwendet . Das Verfahren beinhaltet die Umwandlung von Chlor-Derivaten in reaktionsfähigere Iod-Derivate, die dann in verschiedenen chemischen Transformationen verwendet werden.
Katalyse
Metallacetylacetonate, einschließlich des Kaliumsalzes, sind für ihre Rolle als Katalysatoren in der organischen Synthese bekannt . Sie werden verwendet, um eine Vielzahl von chemischen Reaktionen zu erleichtern und tragen zur Entwicklung kostengünstiger Ansätze für kritische chemische Transformationen bei.
Nanopartikelforschung
Kaliumacetylacetonat wird als Vorläufer in der Nanopartikelforschung verwendet . Es hilft bei der Bildung von Metallenolaten, die essentielle Bausteine bei der Synthese von Nanopartikeln mit spezifischen Eigenschaften sind.
Polymerwissenschaft
In der Polymerwissenschaft wird diese Verbindung verwendet, um funktionelle Polymere Materialien zu entwerfen und katalytisch zu synthetisieren, die gezielte Eigenschaften aufweisen . Es fungiert als Vorläufer für die Entwicklung neuer Materialien mit gewünschten Eigenschaften.
Industrielle Anwendungen
Die Verbindung findet Anwendung in verschiedenen industriellen Prozessen wie der Kautschuktechnologie zur Vulkanisation und in der Kunststoff- und Lackindustrie als Additive . Es wird auch für die Metallbeschichtung aus organischen Lösungsmitteln und für die Extraktion und Trennung von Metallen verwendet.
Wirkmechanismus
Target of Action
Pentane-2,4-dione, monopotassium salt, also known as Potassium Acetylacetonate, is a chemical compound with a wide range of applications. It has been used as a fluorogenic probe for the dipeptidyl peptidase-4 enzyme inhibitor .
Mode of Action
It is known that ketones, such as pentane-2,4-dione, are reactive with many acids and bases, liberating heat and flammable gases (eg, H2) . This reactivity can lead to various chemical reactions, depending on the specific targets and the environment.
Pharmacokinetics
It has been used as a probe in pharmaceutical and biological matrices, suggesting that it may have some bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium Acetylacetonate. For instance, its reactivity with acids and bases can lead to the liberation of heat and flammable gases, which could be influenced by factors such as temperature and the presence of other chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARGEQHDZDMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40173005 | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19393-11-4 | |
| Record name | Potassium acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, ion(1-), potassium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of potassium acetylacetonate hemihydrate?
A1: Potassium acetylacetonate hemihydrate (KC5H7O2·1/2H2O) crystallizes in the triclinic system with the space group P\bar1. The unit cell dimensions are a=10.86 Å, b=8.74 Å, c=7.45 Å, α=90.5°, β=95.8°, and γ=91.9°, with four formula units per unit cell (Z=4) []. The structure shows each potassium ion coordinated to seven oxygen atoms, six from four surrounding acetylacetonate anions and one from a water molecule.
Q2: Does potassium acetylacetonate exhibit any interesting dielectric properties?
A3: Yes, potassium acetylacetonate displays a peak in its dielectric constant and dielectric loss at a critical temperature (Tc) of 313 K []. X-ray analysis reveals a phase transition at this temperature, with the compound shifting from an orthorhombic to a triclinic structure.
Q3: How is potassium acetylacetonate employed in the synthesis of polymeric metallomesogens?
A5: Potassium acetylacetonate plays a crucial role in synthesizing a novel acrylate monomer, a precursor to polymeric metallomesogens. This monomer is obtained by first reacting an azobenzene ligand with [Pd(PhCN)2Cl2] to form a chloro-bridged dinuclear cyclopalladated derivative. Subsequently, treatment with potassium acetylacetonate yields the desired acrylate monomer. This monomer can then undergo free radical polymerization to produce the final polymer [].
Q4: Can you describe the use of potassium acetylacetonate in synthesizing unsymmetrical phthalocyanines?
A6: Potassium acetylacetonate is instrumental in synthesizing monomeric palladium complexes from unsymmetrical metallophthalocyanines. The process begins with cyclopalladation using [Pd(PhCN)2Cl2], resulting in bis-μ-chloro-bridged dimers. Subsequently, refluxing these dimers with potassium acetylacetonate yields the corresponding monomers, which are then purified and characterized [].
Q5: Are there any studies on the analytical methods used to characterize potassium acetylacetonate?
A8: While the provided research highlights the use of X-ray diffraction for structural analysis [, ] and spectroscopic techniques like UV-vis and infrared spectroscopy for characterizing metal complexes containing acetylacetonate ligands [], there's limited information on specific analytical methods dedicated to potassium acetylacetonate itself.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)



